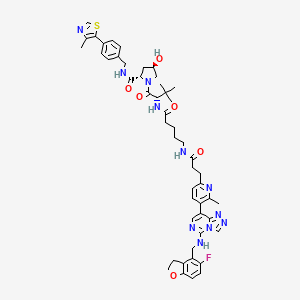

PROTAC EED degrader-2

Description

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSOTYMFUWTIIR-HUSBZTEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H58FN11O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PROTAC EED Degrader-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, moving beyond traditional occupancy-based inhibition to induce the targeted degradation of proteins. This guide provides an in-depth technical overview of the mechanism of action for PROTAC EED degrader-2, a heterobifunctional molecule designed to eliminate the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). By recruiting an E3 ubiquitin ligase to EED, this PROTAC triggers the ubiquitination and subsequent proteasomal degradation of not only EED itself but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[1][2][3] This leads to a potent and sustained inhibition of PRC2's histone methyltransferase activity, offering a promising therapeutic strategy for cancers with PRC2 dysregulation, such as diffuse large B-cell lymphoma (DLBCL).[1][2]

Core Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[4] The molecule consists of three key components: a ligand that binds to the EED subunit of the PRC2 complex, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][5]

The mechanism unfolds in a series of steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to EED within the PRC2 complex and the VHL E3 ligase, forming a ternary EED-PROTAC-VHL complex.[4] The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to accessible lysine residues on the surface of the EED protein and potentially other PRC2 components.[1][4]

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated PRC2 complex is then recognized by the 26S proteasome, which unfolds and degrades the tagged proteins into smaller peptides.[1][4]

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another EED protein and E3 ligase, enabling a catalytic mode of action.[2]

This induced degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene repression, thereby altering the cellular transcriptional landscape and inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for EED-targeted PROTACs, including a well-characterized example, UNC6852, which is functionally and structurally analogous to this compound.

Table 1: Binding Affinities and PRC2 Inhibition

| Compound | Target | Assay Type | Value | Reference |

| This compound | EED | pKD | 9.27 ± 0.05 | [5] |

| This compound | PRC2 | pIC50 | 8.11 ± 0.09 | [5] |

| UNC6852 | EED | IC50 (TR-FRET) | 21 ± 3 nM | [1] |

Table 2: Cellular Degradation Potency

| Compound | Cell Line | Protein Degraded | DC50 | Dmax | Treatment Time | Reference |

| UNC6852 | HeLa | EED | 0.79 µM | >95% | 24 hours | [2] |

| UNC6852 | HeLa | EZH2 | 0.30 µM | >95% | 24 hours | [2] |

| UNC6852 | DB (EZH2Y641N) | EED | 0.61 ± 0.18 µM | 94% | 24 hours | [1] |

| UNC6852 | DB (EZH2Y641N) | EZH2 | 0.67 ± 0.24 µM | 96% | 24 hours | [1] |

| This compound | Karpas422 | EED, EZH2, SUZ12 | Not specified | Not specified | 1-24 hours | [5] |

Table 3: Anti-proliferative Activity

| Compound | Cell Line | Assay Type | GI50 | Treatment Time | Reference |

| This compound | Karpas422 | CellTiter-Glo | 57 nM | 14 days | [5] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

EED Degrader-2: A Technical Guide to its Impact on PRC2 Complex Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers. A novel therapeutic strategy involves the targeted degradation of core PRC2 components. This technical guide provides an in-depth analysis of EED degrader-2, a proteolysis-targeting chimera (PROTAC), and its profound effects on the integrity and function of the PRC2 complex. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.

Introduction to the PRC2 Complex and EED

The PRC2 complex is a multi-protein assembly responsible for catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me1/2/3), a key repressive epigenetic mark.[1][2] The core components of the PRC2 complex are:

-

Enhancer of zeste homolog 2 (EZH2): The catalytic subunit with histone methyltransferase (HMTase) activity.[2][3]

-

Embryonic ectoderm development (EED): A scaffolding protein that is essential for the stability and allosteric activation of the complex.[2] It contains a binding pocket for H3K27me3, which enhances the catalytic activity of EZH2.[3][4]

-

Suppressor of zeste 12 (SUZ12): A crucial component for maintaining the integrity and stability of the PRC2 complex.[2]

Given its critical role, targeting the PRC2 complex, and specifically the EED subunit, has emerged as a promising therapeutic avenue in oncology.[2]

EED Degrader-2: Mechanism of Action

EED degrader-2, exemplified by compounds like UNC6852, is a heterobifunctional molecule known as a PROTAC (Proteolysis-Targeting Chimera).[1][5] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of the target protein, EED.[1]

The mechanism can be summarized in the following steps:

-

Binding to EED: One end of the EED degrader-2 molecule contains a ligand, such as an EED226 derivative, that specifically binds to the WD40 domain of the EED subunit within the PRC2 complex.[1][5]

-

Recruitment of E3 Ligase: The other end of the PROTAC is linked to a ligand for an E3 ubiquitin ligase, commonly the von Hippel-Lindau (VHL) protein.[1][5]

-

Ternary Complex Formation: The binding of EED degrader-2 to both EED and VHL brings the PRC2 complex and the E3 ligase into close proximity, forming a ternary complex.[1]

-

Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EED and, consequently, other proximal PRC2 subunits.[1]

-

Proteasomal Degradation: The polyubiquitinated PRC2 components are then recognized and degraded by the 26S proteasome.[1]

This targeted degradation not only eliminates EED but also leads to the concomitant degradation of the other core PRC2 components, EZH2 and SUZ12, effectively dismantling the entire complex.[1][6]

Quantitative Analysis of EED Degrader-2 Effects

The efficacy of EED degrader-2 has been quantified across various studies and cell lines. The following tables summarize the key performance metrics.

Table 1: Binding Affinity and Inhibitory Concentration

| Compound | Target | Assay Type | Value | Reference |

| PROTAC EED degrader-2 | EED | pKD | 9.27 | [6][7] |

| This compound | PRC2 | pIC50 | 8.11 | [6][7] |

| EED226 | PRC2 (H3K27me0 peptide substrate) | IC50 | 23.4 nM | [8][9] |

| EED226 | PRC2 (mononucleosome substrate) | IC50 | 53.5 nM | [8][9] |

| UNC6852 | EED | IC50 (TR-FRET) | 247 nM | [2] |

Table 2: Degradation Efficiency of PRC2 Components

| Compound | Cell Line | Protein | DC50 | Dmax | Reference |

| UNC6852 | DB | EED | 0.61 µM | 94% | [2] |

| UNC6852 | DB | EZH2 | 0.67 µM | 96% | [2] |

| UNC6852 | DB | SUZ12 | 0.59 µM | 82% | [2] |

| UNC6852 | HeLa | EED | 0.79 µM | - | [5] |

| UNC6852 | HeLa | EZH2 | 0.3 µM | - | [5] |

| UNC7700 | DB | EED | 111 nM | 84% | [2] |

| UNC7700 | DB | EZH2WT/EZH2Y641N | 275 nM | 86% | [2] |

| UNC7700 | DB | SUZ12 | - | 44% | [2] |

Table 3: Cellular Effects of EED Degradation

| Compound | Cell Line | Effect | Metric | Value | Reference |

| This compound | Karpas422 | Inhibition of Proliferation | GI50 (14 days) | 0.057 µM | [6] |

| UNC6852 | DB | Reduction of H3K27me3 | % loss (72 hours) | 71% | [1][10] |

| UNC7700 | DB | Anti-proliferative Effects | EC50 | 0.79 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EED degrader-2's effects. Below are outlines of key experimental protocols.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Degrader Treatment: EED degrader-2 (e.g., UNC6852) is dissolved in a suitable solvent like DMSO to prepare a stock solution.[6] Cells are treated with varying concentrations of the degrader for specified time periods (e.g., 2 to 72 hours).[1]

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in PRC2 component protein levels.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., total Histone H3 or GAPDH).

-

Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay measures the binding affinity of the degrader to EED.

-

Reagents: His-tagged recombinant EED protein, a terbium-labeled anti-His antibody (donor), and a fluorescently labeled tracer that binds to the EED pocket (acceptor).

-

Assay Principle: In the absence of a competitor, the binding of the tracer to the His-EED, which is bound by the anti-His-Tb antibody, brings the donor and acceptor into close proximity, resulting in a high FRET signal.

-

Procedure: The EED degrader is serially diluted and incubated with the His-EED protein, anti-His-Tb antibody, and the fluorescent tracer.

-

Measurement: The TR-FRET signal is measured after an incubation period. The displacement of the tracer by the degrader leads to a decrease in the FRET signal.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the degrader concentration.

Cell Viability and Proliferation Assays

These assays determine the functional consequences of PRC2 degradation.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the EED degrader.

-

Incubation: The plates are incubated for a specified period (e.g., 3 to 14 days).

-

Assay: Cell viability is assessed using reagents such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

Measurement: The luminescence or absorbance is read using a plate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is calculated from the dose-response curves.

Conclusion

EED degrader-2 represents a powerful tool for probing PRC2 biology and a promising therapeutic strategy for cancers dependent on PRC2 activity. By inducing the degradation of the entire PRC2 complex, these molecules offer a distinct and potentially more profound and durable inhibition of PRC2 function compared to traditional small molecule inhibitors that only block the catalytic activity of EZH2. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug developers working in the field of epigenetics and cancer therapeutics. The continued development and characterization of EED-targeting PROTACs will undoubtedly provide further insights into PRC2 regulation and may lead to novel and effective cancer treatments.

References

- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

The Biological Consequences of PRC2 Degradation by EED Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological consequences of degrading the Polycomb Repressive Complex 2 (PRC2) using the targeted protein degrader, EED degrader-2. We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize complex biological processes through signaling pathway and workflow diagrams. This document is intended to be a comprehensive resource for researchers and professionals in the fields of oncology, epigenetics, and drug discovery.

Introduction to PRC2 and its Role in Gene Silencing

Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for maintaining transcriptional repression and cellular identity.[1][2][3] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development).[1][4] EZH2 is the catalytic subunit that methylates histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me3, a hallmark of transcriptionally silent chromatin.[1][2] The PRC2 complex plays a vital role in various biological processes, including embryonic development, stem cell differentiation, and X-chromosome inactivation.[1] Dysregulation of PRC2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2]

EED Degrader-2: A PROTAC-Mediated Approach to PRC2 Inhibition

EED degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to specifically target the EED subunit of the PRC2 complex for degradation.[5][6][7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] EED degrader-2 utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce the degradation of EED.[5][6] By targeting EED, the degrader destabilizes the entire PRC2 complex, leading to the degradation of its core components, including EZH2 and SUZ12.[5][6]

Quantitative Analysis of EED Degrader-2 Activity

The following tables summarize the key quantitative data regarding the biochemical and cellular activity of EED degrader-2.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (pKD) to EED | 9.27 ± 0.05 | Biochemical Assay | [5] |

| PRC2 Inhibition (pIC50) | 8.11 ± 0.09 | Biochemical Assay | [5] |

| Cell Proliferation Inhibition (GI50) | 0.057 µM | Karpas422 (EZH2 mutant DLBCL cell line), 14-day treatment | [5] |

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |

| Karpas422 | 0.1-3 µM | 48 hours | Reduction in EED, EZH2, and H3K27me3 protein levels | [5][6][12] |

| Karpas422 | 1 µM | 1-24 hours | Degradation of EED, EZH2, and SUZ12 | [5][6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of PRC2 degradation by EED degrader-2 and its downstream effects.

Caption: General experimental workflow to assess the biological consequences of EED degrader-2.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological effects of EED degrader-2.

Cell Culture and Treatment

-

Cell Line: Karpas422, a human B-cell lymphoma cell line with an EZH2 activating mutation, is a commonly used model.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: EED degrader-2 is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of the degrader and the duration of treatment will vary depending on the specific experiment (e.g., 0.1-3 µM for 48 hours for protein level analysis).

Western Blotting for Protein Level Analysis

-

Purpose: To determine the protein levels of PRC2 components (EED, EZH2, SUZ12) and the histone mark H3K27me3.

-

Protocol:

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Chromatin Immunoprecipitation (ChIP)

-

Purpose: To assess the changes in H3K27me3 levels at specific gene promoters.

-

Protocol:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3 to pull down the DNA associated with this histone mark.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to measure the enrichment of H3K27me3 at specific gene loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

-

Cell Proliferation Assay

-

Purpose: To evaluate the effect of EED degrader-2 on cell growth.

-

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

-

Treatment: Cells are treated with a range of concentrations of EED degrader-2.

-

Incubation: The plate is incubated for a specified period (e.g., 14 days).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

-

Data Analysis: The half-maximal growth inhibition (GI50) value is calculated.

-

Conclusion and Future Directions

EED degrader-2 represents a promising therapeutic strategy for cancers dependent on PRC2 activity. By inducing the degradation of the entire PRC2 complex, it effectively reduces H3K27me3 levels, reactivates silenced tumor suppressor genes, and inhibits cancer cell proliferation. The data and protocols presented in this guide provide a solid foundation for further research into the biological consequences of PRC2 degradation and the development of novel epigenetic therapies. Future studies should focus on elucidating the full spectrum of gene expression changes induced by EED degrader-2, exploring its efficacy in in vivo models, and identifying potential mechanisms of resistance.

References

- 1. PRC2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polycomb Repressive Complex 2 [biology.kenyon.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Products | DC Chemicals [dcchemicals.com]

- 9. PROTAC | DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. PROTAC EED degrader-2 - CAS:2639882-69-0 - KKL Med Inc. [kklmed.com]

PROTAC EED Degrader-2: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by PROTAC EED degrader-2. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, experimental validation, and cellular consequences of targeting the Embryonic Ectoderm Development (EED) protein for degradation.

Core Mechanism of Action: Dismantling the Polycomb Repressive Complex 2 (PRC2)

This compound operates by hijacking the cell's natural protein disposal system to eliminate EED, a critical component of the Polycomb Repressive Complex 2 (PRC2). EED acts as a scaffolding protein, essential for the stability and enzymatic activity of the PRC2 complex.[1][2] The catalytic subunit of PRC2, EZH2, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3][4]

The degradation of EED initiates a cascade of events that leads to the destabilization and subsequent degradation of the entire PRC2 core complex, including EZH2 and SUZ12.[5][6] This dismantling of the PRC2 complex results in a global reduction of H3K27me3 levels, leading to the reactivation of previously silenced genes, including tumor suppressor genes.[3][6] This fundamental mechanism underscores the therapeutic potential of EED degraders in cancers characterized by aberrant PRC2 activity.[3]

Figure 1: Mechanism of Action of this compound.

Quantitative Analysis of EED Degradation and Downstream Effects

The efficacy of PROTAC EED degraders can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for representative EED degraders.

Table 1: Degradation Efficiency of EED-Targeted PROTACs

| PROTAC | Cell Line | DC50 (EED) | Dmax (EED) | DC50 (EZH2) | Dmax (EZH2) | DC50 (SUZ12) | Dmax (SUZ12) | Reference |

| UNC6852 | HeLa | 0.79 µM | >90% | 0.3 µM | >90% | ~0.59 µM | >90% | [5][6] |

| UNC7700 | DB | 111 nM | 84% | 275 nM | 86% | - | 44% | [1] |

| PROTAC 1 | Karpas-422 | - | >95% (at 1 µM) | - | >95% (at 1 µM) | - | >95% (at 1 µM) | [7] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Biological Activity of EED-Targeted PROTACs

| PROTAC | Assay | Cell Line | Value | Reference |

| UNC6852 | Anti-proliferation (EC50) | DB | 3.4 µM | [8] |

| UNC7700 | Anti-proliferation (EC50) | DB | 0.79 µM | [1] |

| This compound | Anti-proliferation (GI50) | Karpas-422 | 57 nM | [7] |

| This compound | PRC2 Inhibition (pIC50) | - | 8.11 | [7] |

| This compound | EED Binding (pKD) | - | 9.27 | [7] |

EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition; pIC50: -log(IC50); pKD: -log(KD).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for PRC2 Component Degradation

This protocol is for assessing the degradation of EED, EZH2, and SUZ12, and the reduction of H3K27me3 levels.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Karpas-422, HeLa) at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of the this compound or DMSO vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Figure 2: Western Blotting Experimental Workflow.

Cell Viability Assay for Anti-proliferative Effects

This protocol measures the effect of the this compound on cell proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours, 7 days, or 14 days).

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control.

-

Plot the cell viability against the logarithm of the compound concentration.

-

Calculate the GI50 or EC50 value using a non-linear regression curve fit.

-

Global Proteomics by Tandem Mass Tag (TMT) Mass Spectrometry

This protocol assesses the selectivity of the this compound across the entire proteome.[6]

Methodology:

-

Sample Preparation: Treat cells (e.g., HeLa) with the this compound or DMSO for 24 hours. Lyse the cells and quantify the protein content.

-

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin overnight.

-

TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

-

Peptide Fractionation: Combine the labeled peptides and fractionate them using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the raw data against a human protein database to identify and quantify proteins.

-

Calculate the log2 fold change and p-value for each protein between the treated and control samples.

-

Generate a volcano plot to visualize the proteins that are significantly up- or downregulated.

-

Modulation of the Tumor Microenvironment

Recent evidence suggests that beyond direct anti-proliferative effects, EED inhibition can also modulate the tumor microenvironment.[2] Specifically, treatment with an EED inhibitor has been shown to upregulate the expression of the chemokine CXCL10.[2] This is significant as CXCL10 is a potent chemoattractant for CD8+ T cells. The upregulation of CXCL10 may therefore lead to increased T-cell infiltration into the tumor, potentially enhancing anti-tumor immunity. This downstream effect opens up the possibility of combination therapies with immune checkpoint inhibitors.

Figure 3: EED Degradation and Immune Modulation.

Conclusion

This compound represents a promising therapeutic strategy for cancers with a dependency on PRC2 activity. The downstream signaling pathways initiated by EED degradation are well-defined, leading to the dismantling of the PRC2 complex, a global reduction in the repressive H3K27me3 mark, and the reactivation of tumor suppressor genes. This ultimately results in potent anti-proliferative effects. Furthermore, the potential for these degraders to modulate the tumor microenvironment suggests exciting avenues for future combination therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to advance this class of targeted protein degraders.

References

- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 4. PRC2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Critical Role of Von Hippel-Lindau E3 Ligase in the Efficacy of EED Degrader-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

The targeted degradation of intracellular proteins has emerged as a revolutionary therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation, and among them, EED degrader-2 exemplifies a potent and selective approach to dismantling the Polycomb Repressive Complex 2 (PRC2). This technical guide delves into the integral role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of EED degrader-2, providing a comprehensive overview of its activity, the experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to EED and the PRC2 Complex

Embryonic Ectoderm Development (EED) is a core and essential scaffolding component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, a histone methyltransferase, plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][4] This complex is composed of the core subunits EZH2 (the catalytic subunit), SUZ12, and EED.[1][2][4] EED is crucial for the stability and enzymatic activity of the PRC2 complex.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making its components attractive therapeutic targets.[1][5]

EED Degrader-2: A VHL-Based PROTAC

EED degrader-2 is a heterobifunctional PROTAC designed to specifically induce the degradation of EED.[6][7][8] It achieves this by co-opting the cellular ubiquitin-proteasome system. The molecule consists of three key components:

-

A ligand that specifically binds to the EED subunit of the PRC2 complex.

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][6]

By simultaneously binding to both EED and VHL, EED degrader-2 forms a ternary complex, bringing the E3 ligase in close proximity to the target protein.[2][10] This proximity facilitates the VHL-mediated poly-ubiquitination of EED, marking it for degradation by the 26S proteasome.[10][11] The degradation of EED leads to the subsequent degradation of the other core PRC2 components, EZH2 and SUZ12, effectively dismantling the entire complex and inhibiting its methyltransferase activity.[2][4]

Quantitative Data on EED Degrader-2 and a Related Compound

The efficacy of EED degrader-2 and similar VHL-based EED degraders, such as UNC6852, has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of PROTAC EED Degrader-2 [6][7][8]

| Parameter | Value | Cell Line/System | Description |

| pKD for EED | 9.27 | In vitro binding assay | A measure of the binding affinity of the degrader to EED. |

| pIC50 for PRC2 | 8.11 | In vitro enzymatic assay | A measure of the concentration of the degrader required to inhibit 50% of the PRC2 enzymatic activity. |

| GI50 | 0.057 µM (at 14 days) | Karpas422 (EZH2 mutant DLBCL) | The concentration of the degrader that causes 50% growth inhibition in the specified cancer cell line. |

Table 2: Degradation Efficiency of the VHL-based EED Degrader UNC6852 [2]

| Cell Line | Target Protein | DC50 (µM) | Dmax (%) |

| HeLa | EED | 0.79 | Not specified |

| HeLa | EZH2 | 0.30 | Not specified |

| HeLa | SUZ12 | 0.59 | Not specified |

| DB (EZH2 mutant DLBCL) | EED | 0.61 ± 0.18 | 94 |

| DB (EZH2 mutant DLBCL) | EZH2/EZH2Y641N | 0.67 ± 0.24 | 96 |

| DB (EZH2 mutant DLBCL) | SUZ12 | 0.59 ± 0.17 | 82 |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Signaling Pathways and Mechanism of Action

The activity of EED degrader-2 is centered on the hijacking of the VHL E3 ligase to induce the degradation of the PRC2 complex. The following diagrams illustrate the key signaling pathways and the experimental workflow to characterize the degrader's activity.

Caption: Mechanism of action of EED degrader-2, a VHL-based PROTAC.

Caption: PRC2 signaling pathway and its inhibition by EED degrader-2.

Detailed Experimental Protocols

The characterization of VHL-dependent EED degraders involves a series of key experiments to assess their binding, degradation efficacy, and cellular effects.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in cellular levels of EED, EZH2, and SUZ12 upon treatment with the EED degrader.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Karpas422, HeLa, or DB) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the EED degrader (e.g., 0.1-10 µM) for a specified time course (e.g., 1-48 hours).[6] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 value by plotting the percentage of degradation against the log of the degrader concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

Objective: To determine the binding affinity (KD) of the EED degrader to the EED protein.

Methodology:

-

Reagents:

-

His-tagged recombinant EED protein.

-

Europium-labeled anti-His antibody (donor).

-

Biotinylated tracer ligand for EED.

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay buffer.

-

-

Procedure:

-

Perform the assay in a low-volume 384-well plate.

-

Create a serial dilution of the EED degrader.

-

Add a constant concentration of His-tagged EED, biotinylated tracer, and the degrader to the wells.

-

Incubate to allow for binding equilibrium.

-

Add the Eu-labeled anti-His antibody and streptavidin-conjugated acceptor.

-

Incubate to allow for antibody and streptavidin binding.

-

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the degrader concentration and fit the data to a competitive binding equation to determine the IC50. Convert the IC50 to a Ki and then to a pKD.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the EED degrader on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the EED degrader.

-

Incubation: Incubate the cells for an extended period (e.g., 7-14 days) to allow for multiple cell divisions.[6]

-

Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percentage of growth inhibition against the log of the degrader concentration and fit the data to a dose-response curve to determine the GI50.

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of EED degrader-2.

Conclusion

EED degrader-2 represents a powerful chemical tool and a promising therapeutic strategy for cancers driven by PRC2 dysregulation. Its mechanism of action is critically dependent on the recruitment of the von Hippel-Lindau E3 ubiquitin ligase to induce the targeted degradation of EED and, consequently, the entire PRC2 complex. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of VHL-based degraders, highlighting the importance of a multi-faceted approach to characterize these innovative molecules. As our understanding of the intricate interplay between PROTACs, E3 ligases, and target proteins deepens, so too will our ability to design the next generation of targeted protein degraders with enhanced potency, selectivity, and therapeutic potential.

References

- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

The Antiproliferative Edge: A Technical Guide to PROTAC EED Degrader-2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative effects of PROTAC EED degrader-2, a novel therapeutic agent targeting the Polycomb Repressive Complex 2 (PRC2) in cancer cells. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows involved.

Core Concept: Hijacking the Cellular Machinery for Targeted Protein Degradation

PROTAC (Proteolysis Targeting Chimera) EED degrader-2 is a heterobifunctional molecule designed to specifically eliminate the Embryonic Ectoderm Development (EED) protein, a critical component of the PRC2. Unlike traditional inhibitors that merely block a protein's function, PROTACs actively induce the degradation of the target protein.[1]

Mechanism of Action:

-

Ternary Complex Formation: this compound simultaneously binds to the EED protein and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase.[2][3] This brings the EED protein into close proximity with the cellular protein degradation machinery.

-

Ubiquitination: The E3 ligase then tags the EED protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: This polyubiquitin tag serves as a recognition signal for the proteasome, the cell's protein disposal system, which then degrades the EED protein.

-

Collateral Degradation of PRC2: As EED is a scaffold protein essential for the stability of the PRC2 complex, its degradation leads to the subsequent degradation of the other core components: Enhancer of Zeste Homolog 2 (EZH2) and Suppressor of Zeste 12 (SUZ12).[1]

This targeted degradation of the entire PRC2 complex effectively shuts down its enzymatic activity, which is the methylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification plays a crucial role in gene silencing, and its dysregulation is a hallmark of many cancers.[4] By removing the PRC2 complex, this compound reactivates the expression of tumor suppressor genes, leading to potent antiproliferative effects.

Quantitative Data Summary

The efficacy of this compound and similar molecules like UNC6852 has been quantified in various cancer cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL), which often harbors mutations in EZH2.

| Parameter | Molecule | Cell Line | Value | Reference |

| Binding Affinity (pKD) | This compound | EED | 9.27 | [5][6] |

| Enzymatic Inhibition (pIC50) | This compound | PRC2 | 8.11 | [5][6] |

| Antiproliferative Activity (GI50) | This compound | Karpas422 (EZH2 mutant DLBCL) | 57 nM | [2][5] |

| Antiproliferative Activity (GI50) | AZ14117230 (PROTAC EED degrader) | Karpas422 (EZH2 mutant DLBCL) | 57 nM | [7] |

| Antiproliferative Activity (GI50) | AZ14118579 (PROTAC EED degrader) | Karpas422 (EZH2 mutant DLBCL) | 45 nM | [7] |

| Antiproliferative Activity (GI50) | EED-Targeting PROTACs | PRC2-dependent cancer cells | 49-58 nM | [8] |

| Degradation (DC50) | UNC6852 | HeLa (EED) | 0.79 µM | [2][9][10] |

| Degradation (DC50) | UNC6852 | HeLa (EZH2) | 0.3 µM | [2][9][10] |

| Maximal Degradation (Dmax) | UNC6852 | DB cells (EED) | 94% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., Karpas422)

-

Cell culture medium and supplements

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates. Include wells with medium only for background measurements.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of the degrader to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 14 days for GI50 determination).[2]

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Equilibrate the cell plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the GI50 value.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (EED, EZH2, SUZ12) in cell lysates.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD imager)

Procedure:

-

Sample Preparation: Lyse cell pellets in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Loading: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Gel Electrophoresis: Separate the proteins by size by running the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity

Co-IP is used to determine if the PRC2 complex remains intact or is disrupted following treatment with the PROTAC EED degrader.

Materials:

-

Treated and untreated cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against one of the PRC2 components (e.g., anti-EZH2 or anti-SUZ12)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described above)

Procedure:

-

Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone for 1 hour at 4°C.[12]

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the other components of the PRC2 complex (e.g., if you immunoprecipitated with anti-EZH2, blot for EED and SUZ12).

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Action of this compound.

Caption: PRC2 Signaling Pathway and PROTAC Intervention.

Caption: Western Blotting Workflow for Protein Degradation Analysis.

References

- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PROTAC EED Degrader | DC Chemicals [dcchemicals.com]

- 7. EED PROTAC [openinnovation.astrazeneca.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azurebiosystems.com [azurebiosystems.com]

- 12. bitesizebio.com [bitesizebio.com]

The Impact of PROTAC EED Degrader-2 on H3K27me3 Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, responsible for the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of this complex include the catalytic subunit Enhancer of zeste homolog 2 (EZH2), and the non-catalytic subunits Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12). Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of PROTAC EED degrader-2, a heterobifunctional molecule designed to target the EED subunit of the PRC2 complex, leading to its degradation and a subsequent reduction in H3K27me3 levels.

Mechanism of Action

This compound operates by inducing the proximity of the EED protein to an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase. The PROTAC molecule consists of a ligand that binds to EED, a linker, and a ligand that recruits the E3 ligase. This ternary complex formation (EED-PROTAC-E3 ligase) facilitates the polyubiquitination of EED, marking it for degradation by the 26S proteasome.

A critical finding is that the degradation of EED leads to the concurrent degradation of the other core components of the PRC2 complex, EZH2 and SUZ12. This is likely due to the destabilization of the complex upon the removal of the crucial scaffolding protein EED. The degradation of the entire PRC2 complex results in a significant and sustained reduction in the levels of the histone mark H3K27me3, thereby reactivating the expression of PRC2-target genes.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related compound UNC6852 from published studies.

Table 1: Binding Affinity and PRC2 Inhibition

| Compound | Target | Assay | Value | Reference |

| This compound | EED | pKD | 9.27 | [1] |

| This compound | PRC2 | pIC50 | 8.11 | [1] |

| UNC6852 | EED | IC50 | 247 nM | [2] |

Table 2: Cellular Degradation and Anti-proliferative Activity

| Compound | Cell Line | Parameter | Value | Incubation Time | Reference |

| This compound | Karpas422 | GI50 | 57 nM | 14 days | [3] |

| UNC6852 | HeLa | DC50 (EED) | 0.79 µM | 24 hours | [4] |

| UNC6852 | HeLa | DC50 (EZH2) | 0.3 µM | 24 hours | [4] |

| UNC6852 | DB | EC50 (proliferation) | 3.4 µM | 9 days | [5] |

| UNC6852 | Pfeiffer | EC50 (proliferation) | 0.41 µM | 6 days | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory procedures.

Western Blot Analysis for PRC2 Components and H3K27me3

This protocol is for the detection of EED, EZH2, SUZ12, and H3K27me3 levels in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Caption: Western Blot Experimental Workflow.

Cell Viability Assay

This protocol describes a method to assess the anti-proliferative effects of this compound using a luminescent-based assay such as CellTiter-Glo®.

Materials:

-

Opaque-walled 96-well plates

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 6 to 14 days).

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) or effective concentration (EC50) values.

Caption: Cell Viability Assay Workflow.

Conclusion

This compound represents a promising strategy for targeting the PRC2 complex in diseases characterized by its dysregulation. By inducing the degradation of EED and consequently the entire PRC2 complex, this PROTAC effectively reduces H3K27me3 levels, leading to the reactivation of tumor suppressor genes and potent anti-proliferative effects in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and epigenetic therapies. Further investigation into the in vivo efficacy and safety profile of EED-targeted PROTACs is warranted to fully realize their therapeutic potential.

References

- 1. Western Blot Analysis [bio-protocol.org]

- 2. insights.opentrons.com [insights.opentrons.com]

- 3. Western blotting [bio-protocol.org]

- 4. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

Discovery and Development of VHL-based EED PROTACs: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the discovery and development of Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target Embryonic Ectoderm Development (EED) for degradation. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator often dysregulated in cancer. By inducing the degradation of EED, these PROTACs effectively dismantle the PRC2 complex, leading to potent anti-proliferative effects. This guide details the underlying biological pathways, mechanism of action, key quantitative data for leading compounds, and standardized experimental protocols relevant to researchers and drug development professionals in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation with VHL-based PROTACs

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a potentially more durable and effective therapeutic strategy.[2]

PROTACs are heterobifunctional molecules at the forefront of TPD.[3] They consist of two distinct ligands connected by a flexible linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the POI.[3][5] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][6]

The von Hippel-Lindau (VHL) protein is a well-characterized substrate recognition subunit of the CRL2^VHL^ E3 ligase complex and has become one of the most successfully exploited E3 ligases for PROTAC design.[2][7][8] The development of potent, non-peptidic small molecule ligands for VHL has enabled the creation of a wide array of PROTACs against various therapeutic targets.[2][5]

The PRC2 Complex and EED as a Therapeutic Target

Embryonic Ectoderm Development (EED) is an essential, non-enzymatic core subunit of the Polycomb Repressive Complex 2 (PRC2).[9] The other core components are the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2) and SUZ12.[9] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. This process is fundamental for maintaining gene expression patterns that govern cell identity and differentiation. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including lymphomas and rhabdoid tumors.

Targeting EED is a compelling therapeutic strategy because its presence is indispensable for the structural integrity and catalytic activity of the entire PRC2 complex. Degradation of EED leads to the concurrent degradation of EZH2 and SUZ12, providing a robust method to ablate PRC2 function.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EED PROTAC [openinnovation.astrazeneca.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Ternary Complex Formation of EED Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the formation and functional consequences of the ternary complex involving EED (Embryonic Ectoderm Development) degrader-2, a proteolysis-targeting chimera (PROTAC). EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. Dysregulation of PRC2 is implicated in various cancers, making it a compelling therapeutic target. EED degrader-2 operates by inducing the proximity of EED to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex. This guide will delve into the quantitative aspects of this process, provide detailed experimental protocols for its characterization, and visualize the underlying molecular events and workflows. For the purpose of this guide, the well-characterized EED degrader, UNC6852, will be used as a representative example of "EED degrader-2".[1][2]

Quantitative Data Summary

The efficacy of an EED degrader is determined by its ability to bind to both EED and an E3 ligase, form a stable ternary complex, and induce the degradation of the target protein. The following tables summarize the key quantitative data for the EED degrader UNC6852, which utilizes the von Hippel-Lindau (VHL) E3 ligase.[1][3]

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Value | Description | Cell Line / Assay Condition |

| pKD (EED) | 9.27 | Negative logarithm of the dissociation constant for binding to EED. | In vitro binding assay |

| pIC50 (PRC2) | 8.11 | Negative logarithm of the half-maximal inhibitory concentration for PRC2 enzymatic activity. | In vitro enzymatic assay |

| IC50 (EED) | 247 nM | Half-maximal inhibitory concentration for binding to EED. | In vitro binding assay[3][4] |

Table 2: Cellular Degradation Efficacy

| Parameter | Value | Target Protein | Cell Line |

| DC50 | 0.79 µM | EED | HeLa[5] |

| DC50 | 0.3 µM | EZH2 | HeLa[5] |

| Dmax | 92% | EED | HeLa[5] |

| Dmax | 75% | EZH2 | HeLa[5] |

| t1/2 | 0.81 hours | EED | HeLa[5] |

| t1/2 | 1.92 hours | EZH2 | HeLa[5] |

Table 3: Anti-proliferative Activity

| Parameter | Value | Description | Cell Line |

| GI50 | 0.057 µM (Day 14) | Half-maximal growth inhibition concentration. | Karpas422 (EZH2 mutant DLBCL) |

Signaling Pathways and Mechanism of Action

EED is an essential component of the PRC2 complex, which also includes the catalytic subunit EZH2 and the structural component SUZ12. PRC2 primarily functions to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. By repressing the expression of key developmental genes, PRC2 plays a critical role in cell fate decisions, differentiation, and proliferation.

The EED degrader-2 induces the degradation of the PRC2 complex, leading to a global reduction in H3K27me3 levels. This, in turn, leads to the de-repression of PRC2 target genes. Dysregulation of PRC2 has been linked to aberrant gene silencing that drives tumorigenesis.

Caption: Mechanism of action of EED degrader-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize EED degrader-2.

Western Blotting for PRC2 Component Degradation

This protocol is for assessing the degradation of EED, EZH2, SUZ12, and the reduction of H3K27me3 levels in cells treated with EED degrader-2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-EED

-

Rabbit anti-EZH2

-

Rabbit anti-SUZ12

-

Rabbit anti-H3K27me3

-

Mouse or Rabbit anti-Actin or anti-GAPDH (loading control).

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of EED degrader-2 or DMSO as a vehicle control for the desired time points (e.g., 4, 24, 48 hours).[3]

-

Cell Lysis: Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000 for most antibodies.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the formation of the EED-degrader-VHL ternary complex in cells.

Materials:

-

Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Antibody for immunoprecipitation (e.g., anti-VHL or anti-EED).

-

Protein A/G magnetic beads.

-

Wash buffer (similar to lysis buffer but with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or SDS sample buffer).

-

Western blot reagents as described in section 3.1.

Procedure:

-

Cell Treatment: Treat cells with EED degrader-2 or DMSO for a short period (e.g., 1-4 hours) to capture the transient ternary complex.

-

Cell Lysis: Lyse the cells with Co-IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer. If using SDS sample buffer, boil the beads at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EED and VHL to confirm their co-immunoprecipitation.

Cell Viability Assay

This protocol measures the effect of EED degrader-2 on cell proliferation.

Materials:

-

Opaque-walled 96-well plates suitable for luminescence measurements.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The next day, treat the cells with a serial dilution of EED degrader-2. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 14 days for GI50 determination).

-

Assay:

-

Equilibrate the plate to room temperature for about 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.

Experimental and Logical Workflows

The characterization of an EED degrader involves a series of interconnected experiments to establish its mechanism of action and efficacy.

Caption: A typical experimental workflow for characterizing EED degrader-2.

The logical relationship for ternary complex formation is a key concept in understanding how PROTACs work. The stability of the ternary complex is a critical determinant of the degrader's efficacy.

Caption: Logical relationships in ternary complex formation.

This guide provides a foundational understanding of the ternary complex formation of EED degrader-2 and the experimental approaches to its characterization. The provided protocols and workflows can be adapted and optimized for specific research needs.

References

Methodological & Application

Application Notes and Protocols: PROTAC EED Degrader-2 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals